molecular formula C4H7N3S B1592274 4-Methylthiazole-2,5-diamine CAS No. 1076197-50-6

4-Methylthiazole-2,5-diamine

Cat. No. B1592274
CAS RN: 1076197-50-6
M. Wt: 129.19 g/mol
InChI Key: LOKDVMWTEJZRAV-UHFFFAOYSA-N
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Description

4-Methylthiazole-2,5-diamine is a compound that belongs to the class of organic compounds known as 4,5-disubstituted thiazoles . It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

4-Methylthiazole compounds are synthesized using a simple, straightforward protocol . N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure appears deceptively simple, a five-membered ring containing nitrogen and sulfur atoms adorned with a methyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 99.154 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Safety and Hazards

4-Methylthiazole-2,5-diamine is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of dust, and keep the container tightly closed .

Future Directions

Research on 4-Methylthiazole-2,5-diamine continues to evolve, with potential applications appearing boundless. With further exploration, we can anticipate significant advancements in material science, biocatalysis, and synthetic chemistry .

properties

IUPAC Name

4-methyl-1,3-thiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3(5)8-4(6)7-2/h5H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKDVMWTEJZRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600702
Record name 4-Methyl-1,3-thiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076197-50-6
Record name 4-Methyl-1,3-thiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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